(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
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Description
(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.384. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Natural and Synthetic Analogs
The exploration of natural neo acids, neo alkanes, and their derivatives, including synthetic bioactive compounds containing tertiary butyl groups, reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds have applications in cosmetic, agronomic, and pharmaceutical industries due to their varied biological activities (Dembitsky, 2006).
Synthetic Routes and Pharmacokinetics
Research on the synthetic routes of compounds like vandetanib demonstrates the relevance of tert-butyl piperidine-1-carboxylate derivatives in industrial production due to favorable yields and commercial value (Mi, 2015). Additionally, the pharmacokinetics and pharmacodynamics of compounds such as bilastine highlight the significance of hydrophilic carboxylic substituents in enhancing binding affinity to receptors, which influences their duration of action and overall efficacy (Sharma et al., 2021).
Environmental and Corrosion Studies
The impact of organic acid vapors, including carboxylic acids, on the corrosion of metals such as copper has been reviewed, indicating the significant role of these compounds in atmospheric chemistry and material degradation (Bastidas & La Iglesia, 2007).
Antineoplastic and Biocatalyst Inhibition
Investigations into novel series of piperidone derivatives for antineoplastic applications have shown promising cytotoxic properties, highlighting the therapeutic potential of compounds with specific structural features (Hossain et al., 2020). Moreover, the inhibition of biocatalysts by carboxylic acids provides insights into metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe et al., 2013).
Biodegradation and Kinetic Resolution
Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater contribute to understanding the environmental fate of tert-butyl-containing compounds. Microorganisms capable of degrading ETBE highlight the potential for bioremediation strategies (Thornton et al., 2020). Additionally, the role of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines underscores the importance of chiral auxiliaries in asymmetric synthesis, offering pathways to diverse therapeutically relevant compounds (Philip et al., 2020).
Properties
IUPAC Name |
(3R,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)11-7-10(12(17)18)8-16(9-11)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQYQNPYGOQKD-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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